

Spectroscopic Analysis of But-3-yn-2-amine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *But-3-yn-2-amine hydrochloride*

Cat. No.: *B1338645*

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Introduction

But-3-yn-2-amine hydrochloride is a chemical compound of interest in synthetic chemistry and drug discovery, serving as a versatile building block for more complex molecules. Its structure, featuring a primary amine, a methyl group, and a terminal alkyne, presents a unique spectroscopic fingerprint. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **But-3-yn-2-amine hydrochloride**. Due to the limited availability of published experimental spectra for this specific salt, this document combines data for the parent free amine with predicted values and characteristic spectral features for the functional groups present, offering a robust reference for researchers.

Molecular Structure and Properties

Property	Value
Chemical Formula	C ₄ H ₈ ClN
Molecular Weight	105.57 g/mol [1]
CAS Number	42105-26-0[2]
IUPAC Name	but-3-yn-2-amine;hydrochloride[1]
Synonyms	1-Methyl-2-propynylamine hydrochloride, 3-Butyn-2-amine HCl

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data is predicted for **But-3-yn-2-amine hydrochloride** in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

¹H NMR (Proton NMR)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~3.8 - 4.0	Quartet	1H	CH-NH ₃ ⁺
~3.0 - 3.2	Doublet	1H	C≡CH
~1.5 - 1.7	Doublet	3H	CH ₃
~8.0 - 9.0 (broad)	Singlet	3H	N ⁺ H ₃

Note: The chemical shifts are estimates and can vary depending on the solvent and concentration. The N⁺H₃ protons are exchangeable with D₂O and the signal would disappear upon addition of a few drops of D₂O to the NMR sample.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) (ppm)	Assignment
~80 - 85	$\equiv\text{CH}$
~75 - 80	$-\text{C}\equiv$
~45 - 50	$\text{CH}-\text{NH}_3^+$
~20 - 25	CH_3

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For **But-3-yn-2-amine hydrochloride**, a solid, the spectrum would be obtained as a KBr pellet or using an ATR accessory.

Wavenumber (cm^{-1})	Intensity	Assignment
~3300 - 3400	Strong, Sharp	$\equiv\text{C}-\text{H}$ stretch
~2500 - 3200	Strong, Broad	N^+-H stretch of the ammonium salt
~2100 - 2150	Weak to Medium	$\text{C}\equiv\text{C}$ stretch (terminal alkyne)
~1600 - 1630	Medium	N^+-H bend (asymmetric)
~1500 - 1550	Medium	N^+-H bend (symmetric)
~1370 - 1380	Medium	$\text{C}-\text{H}$ bend (CH_3)
~600 - 700	Strong, Broad	$\equiv\text{C}-\text{H}$ bend

Mass Spectrometry (MS)

Mass spectrometry of the hydrochloride salt would typically be performed on the free amine, But-3-yn-2-amine, after neutralization. The data presented here is for the free amine ($\text{C}_4\text{H}_7\text{N}$, Molecular Weight: 69.11 g/mol).

m/z	Relative Intensity	Possible Fragment
69	Moderate	$[M]^+$ (Molecular Ion)
68	Moderate	$[M-H]^+$
54	Strong	$[M-CH_3]^+$
42	Moderate	$[C_3H_4]^+$
30	Base Peak	$[CH_3CHNH_2]^+$

The fragmentation pattern is characteristic of a primary amine, with alpha-cleavage leading to the stable iminium cation at m/z 30 as the base peak.

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **But-3-yn-2-amine hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D_2O , $DMSO-d_6$) in a 5 mm NMR tube.
- Instrumentation: Acquire 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Use a standard single-pulse experiment.
 - Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
 - To confirm the N^+H_3 peak, a D_2O exchange experiment can be performed by adding a drop of D_2O to the sample and re-acquiring the spectrum.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and provide information on the number of attached protons to each carbon.
 - A longer acquisition time will be necessary due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Grind 1-2 mg of **But-3-yn-2-amine hydrochloride** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm^{-1} .

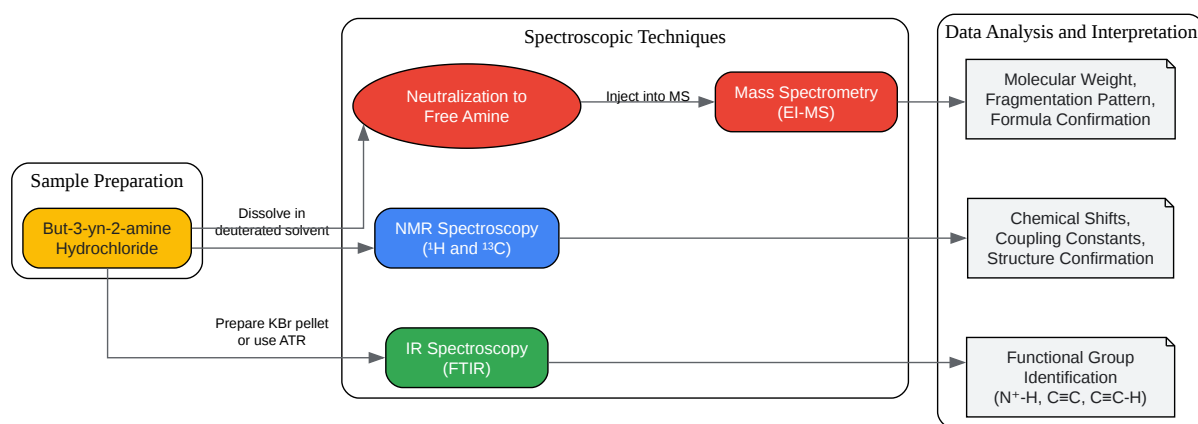
Mass Spectrometry (Electron Ionization - for the free amine)

- Sample Preparation: Prepare a dilute solution of the free amine (But-3-yn-2-amine), obtained by neutralizing the hydrochloride salt, in a volatile organic solvent such as methanol or dichloromethane.
- Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
- Acquisition:
 - If using GC-MS, inject the sample onto a suitable GC column to separate it from the solvent and any impurities before it enters the mass spectrometer.
 - The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

- Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 10-150).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **But-3-yn-2-amine hydrochloride**.



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Caption: Workflow for the spectroscopic analysis of **But-3-yn-2-amine hydrochloride**.

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References

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